molecular formula C11H14N2O B8785126 (1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL CAS No. 4589-67-7

(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL

Cat. No.: B8785126
CAS No.: 4589-67-7
M. Wt: 190.24 g/mol
InChI Key: AURXLGNFHFHPHH-UHFFFAOYSA-N
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Description

(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL is a compound belonging to the class of benzimidazoles, which are known for their diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone, followed by subsequent functionalization to introduce the ethyl and methyl groups. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another benzimidazole derivative with antimicrobial properties.

    Metronidazole: A well-known antimicrobial agent used to treat various infections.

Uniqueness

(1-ETHYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)METHANOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the benzimidazole ring differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

4589-67-7

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(1-ethyl-2-methylbenzimidazol-5-yl)methanol

InChI

InChI=1S/C11H14N2O/c1-3-13-8(2)12-10-6-9(7-14)4-5-11(10)13/h4-6,14H,3,7H2,1-2H3

InChI Key

AURXLGNFHFHPHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)CO)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 450 mg (2.06 mmol) of the title D compound, 1-ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid methyl ester in 5 mL of THF is added dropwise 2.1 mL (2.1 mmol) of lithium aluminum hydride (LAH, 1.0M in THF). The mixture is stirred at RT for 90 min, then saturated aqueous sodium sulfate solution is carefully added dropwise until a thick precipitate formed. MTBE is added to the mixture and the insoluble aluminum salts are removed by filtration through Celite. The solvent is removed under reduced pressure to give (1-ethyl-2-methyl-1H-benzoimidazol-5-yl)-methanol as an oil: 1H-NMR (CDCl3) δ 7.63 (s, 1H), 7.28 (m, 2H), 4.77 (s, 2H), 4.16 (q, 2H), 3.74 (t, broad, 1H), 2.60 (s, 3H), 1.40 (t, 3H); [M+1]+=191.
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